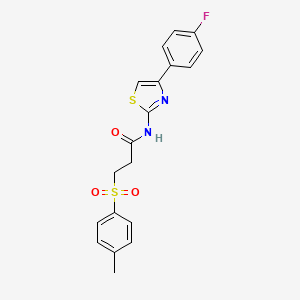

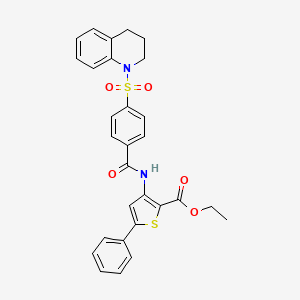

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide, also known as FLT3 inhibitor, is a small molecule drug that has been extensively studied for its potential use in the treatment of various types of cancer. FLT3 inhibitor works by inhibiting the activity of FLT3, a receptor tyrosine kinase that is commonly overexpressed in cancer cells.

Scientific Research Applications

Synthesis and Characterization

- N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide and its derivatives have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like 1H-NMR, 13C-NMR, IR, mass spectroscopy, and UV spectrometry, providing detailed structural and chemical information (Manolov et al., 2021).

Potential Therapeutic Applications

- The derivatives of this compound have shown potential as anti-Chagas agents. They have been utilized in the development of fluorescent probes for in vivo biodistribution studies, aiding in the understanding of administration routes and regimens for treating Chagas disease (Rodríguez et al., 2017).

- Certain derivatives, such as N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been identified as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. This suggests their potential use in neurological research and treatment, particularly in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Research

- Thiazolyl derivatives have been explored for their anticancer properties. Studies have shown that compounds like 2-amino-1,3,4-thiadiazole derivatives possess significant inhibitory effects on tumor cells, suggesting their potential as anticancer agents (Rzeski et al., 2007).

- Research has also been conducted on amino acid prodrugs of antitumor benzothiazoles, indicating the potential of such compounds in cancer therapy, particularly for breast and ovarian cancers (Bradshaw et al., 2002).

Antimicrobial and Antiviral Applications

- Thiazolides, compounds related to this compound, have shown activity against hepatitis C virus, indicating their potential use as antiviral agents. This further demonstrates the versatility of thiazole derivatives in therapeutic research (Stachulski et al., 2011).

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with a variety of targets, including enzymes and receptors in biological systems .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially leading to the observed biological effects .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chemical compounds .

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-13-2-8-16(9-3-13)27(24,25)11-10-18(23)22-19-21-17(12-26-19)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUGROBNGBDPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)

![N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2961773.png)

![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)

![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)

![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)

![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)

![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)